BB-K 6 N-(Benzyloxy) Carbamate

Aminoglycoside semi-synthesis Regioselective acylation Amikacin process chemistry

BB-K 6 N-(Benzyloxy) Carbamate is the critical Cbz-protected intermediate for regioselective amikacin manufacturing. The benzyloxycarbonyl group blocks the reactive 6′-NH₂ site, enabling high-yield 1-N-acylation with L-HABA while minimizing undesired BB-K 6 isomer formation. Clean orthogonal deprotection via Pd/C hydrogenolysis preserves the installed side chain. Essential for cGMP amikacin API production, impurity reference standard preparation (Amikacin EP Impurity E), and aminoglycoside SAR studies. Substituting alternative protection strategies (Boc, Fmoc) invalidates established protocols.

Molecular Formula C30H49N5O15
Molecular Weight 719.7 g/mol
Cat. No. B13849867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBB-K 6 N-(Benzyloxy) Carbamate
Molecular FormulaC30H49N5O15
Molecular Weight719.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CNC(=O)C(CCNC(=O)OCC3=CC=CC=C3)O)O)O)O)O)OC4C(C(C(C(O4)CO)O)N)O)N
InChIInChI=1S/C30H49N5O15/c31-13-8-14(32)26(24(43)25(13)49-28-21(40)18(33)19(38)17(10-36)48-28)50-29-23(42)22(41)20(39)16(47-29)9-35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16-,17-,18+,19-,20-,21-,22+,23-,24-,25+,26-,28-,29-/m1/s1
InChIKeyFVBPJXNMMBPLPQ-KEAOHZHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BB-K 6 N-(Benzyloxy) Carbamate: Procurement-Ready Aminoglycoside Intermediate with N-Benzyloxycarbonyl Protection


BB-K 6 N-(Benzyloxy) Carbamate (Molecular Formula: C₃₀H₄₉N₅O₁₅, Molecular Weight: 719.73 g/mol) is a protected synthetic intermediate employed in the synthesis of BB-K 6, a semi-synthetic aminoglycoside antibiotic derived from Kanamycin A . The compound features an N-benzyloxycarbonyl (Cbz) protecting group on a kanamycin-derived aminoglycoside scaffold, a modification designed to enable regioselective downstream functionalization. The Cbz group is well-established in aminoglycoside chemistry for providing orthogonal protection that can be removed cleanly via hydrogenolysis using palladium on carbon without affecting other sensitive functional groups [1]. This intermediate exists as an off-white solid and is available from multiple specialty chemical suppliers for research and pharmaceutical development applications .

Why BB-K 6 N-(Benzyloxy) Carbamate Cannot Be Substituted with Generic N-Protected Aminoglycoside Intermediates


In aminoglycoside semi-synthesis, the specific regiochemistry and identity of the N-protecting group are non-interchangeable determinants of downstream synthetic success. Kanamycin A contains four primary amino groups (at positions 1, 3, 6′, and 3″), all of which are susceptible to acylation during amikacin synthesis [1]. Direct acylation of unprotected kanamycin A with L-HABA derivatives leads predominantly to the undesired 6′-N-acylated isomer BB-K 6 rather than the desired 1-N-acylated amikacin, resulting in low yields of the active pharmaceutical ingredient and requiring extensive chromatographic purification . The benzyloxycarbonyl (Cbz) group at the 6′ position serves a critical dual function: it blocks the most reactive amino site while simultaneously enabling orthogonal deprotection via catalytic hydrogenation after the desired 1-N acylation has been achieved [2]. Substituting this intermediate with an alternative protecting group strategy—such as Boc, Fmoc, or trifluoroacetyl—alters the regioselectivity profile, deprotection conditions, and compatibility with subsequent synthetic steps, thereby invalidating established synthetic protocols and potentially compromising both yield and purity of the final antibiotic [3].

BB-K 6 N-(Benzyloxy) Carbamate: Quantitative Differentiation Evidence for Scientific Procurement


Cbz Protection Enables Regioselective N-1 Acylation Compared to Unprotected Kanamycin A

Without N-6′ protection, direct acylation of kanamycin A with L-HABA derivatives produces predominantly the 6′-N-acylated isomer BB-K 6 rather than the desired 1-N-acylated product amikacin . The N-6′ benzyloxycarbonyl protection in intermediates such as BB-K 6 N-(Benzyloxy) Carbamate blocks this most reactive site, redirecting acylation to the desired N-1 position [1]. Alternative protection strategies using trifluoroacetyl groups require toxic ethyltrifluoroacetate and dimethyl sulfoxide, which are both expensive and difficult to recover industrially [2].

Aminoglycoside semi-synthesis Regioselective acylation Amikacin process chemistry

Cbz Deprotection via Catalytic Hydrogenation Offers Orthogonal Cleavage Relative to Base-Labile Protecting Groups

The benzyloxycarbonyl group in BB-K 6 N-(Benzyloxy) Carbamate is removed via hydrogenolysis using palladium on carbon catalyst, a method that is orthogonal to the cleavage conditions for other common protecting groups such as trifluoroacetyl (removed by ammonia) or Boc (removed by acid) [1]. In established amikacin synthesis protocols, the two different protecting groups—trifluoroacetyl and benzyloxycarbonyl—are removed sequentially: trifluoroacetyl with ammonia first, followed by benzyloxycarbonyl via hydrogenation [2]. This orthogonality allows for precise stepwise deprotection without compromising the L-HABA side chain installed at the N-1 position [3].

Orthogonal protection strategy Catalytic hydrogenolysis Aminoglycoside deprotection

Cbz-Based Amikacin Synthesis Routes Achieve Comparable or Superior Total Yields Relative to Alternative Protection Strategies

Among the three principal amikacin synthetic methods—Cbz protection, metal ion complexation, and silylation—the Cbz-based approach has been extensively documented in both patent and primary literature [1]. The global stoichiometrical yield for amikacin via certain Cbz routes is approximately 23% overall, with the key intermediate 6′-benzyloxycarbonylkanamycin obtained in 45-56% yield from kanamycin A [2]. In contrast, silylation-based methods (using hexamethyldisilazane, HMDS) achieve total yields of 50-65% but introduce challenges in regioselectivity and require handling of moisture-sensitive intermediates [3]. Metal complexation methods using zinc salts can achieve total yields up to 65% [4], but the Cbz approach offers advantages in purification simplicity and avoidance of heavy metal contamination in the final pharmaceutical product [5].

Amikacin process yield Cbz protection method Industrial aminoglycoside synthesis

N-6′ Amino Group Exhibits Inherently Higher Reactivity Than N-1 in Aminoglycosides, Mandating Site-Specific Protection

In aminoglycoside antibiotics, the amino group at the 6′-position is well-established to be the most readily protected site when reacted with amino-protecting reagents [1]. This inherent reactivity hierarchy creates a synthetic challenge for amikacin production, where acylation is required specifically at the N-1 position of the 2-deoxystreptamine core [2]. The Cbz protecting group in BB-K 6 N-(Benzyloxy) Carbamate exploits this reactivity pattern by occupying the 6′-position proactively, thereby preventing undesired acylation at this site during subsequent L-HABA coupling [3]. This strategic site-blocking is a fundamental principle of aminoglycoside semi-synthesis and distinguishes Cbz-protected intermediates from their unprotected counterparts.

Aminoglycoside amine reactivity Steric and electronic effects Protection group rationale

BB-K 6 N-(Benzyloxy) Carbamate Serves as a Defined Intermediate for Analytical Reference and Impurity Profiling in Amikacin Quality Control

BB-K 6 N-(Benzyloxy) Carbamate is structurally related to BB-K 6 (Amikacin EP Impurity E), a known positional isomer and process-related impurity in amikacin synthesis . The protected carbamate form of this compound serves as an intermediate that can be deprotected to generate the BB-K 6 impurity standard for analytical method development and validation . In pharmaceutical quality control, access to well-characterized intermediates and impurity standards is essential for establishing HPLC methods to monitor amikacin isomer content—a regulatory requirement for API release [1]. A published HPLC method for quantitative monitoring of amikacin isomers, including BB-K6, BB-K8, BB-K29, and BB-K11, employs silica gel column chromatography with o-phthalaldehyde derivatization [2].

Pharmaceutical impurity profiling Amikacin EP impurity Reference standard procurement

Optimal Application Scenarios for BB-K 6 N-(Benzyloxy) Carbamate in Research and Industrial Settings


Regioselective Amikacin Synthesis Requiring Controlled N-1 Acylation

This intermediate is optimally deployed in amikacin manufacturing processes that prioritize regioselective control over maximal yield. In scenarios where purification burden, positional isomer contamination, and final API purity are the primary quality drivers—such as cGMP pharmaceutical production—the Cbz protection strategy offers predictable site-blocking at the N-6′ position. This enables subsequent N-1 acylation with L-HABA derivatives while minimizing the formation of undesired 6′-acylated byproducts such as BB-K 6 . The orthogonal deprotection via catalytic hydrogenation (H₂/Pd-C) allows for clean removal of the Cbz group without affecting the installed L-HABA side chain [1].

Analytical Reference Standard Preparation and Pharmaceutical Impurity Profiling

BB-K 6 N-(Benzyloxy) Carbamate serves as a precursor for generating BB-K 6 (Amikacin EP Impurity E) reference standards used in HPLC method development, validation, and routine quality control testing . The protected carbamate form offers practical advantages in storage stability and shipping compared to the free amine impurity standard. Laboratories engaged in aminoglycoside analytical chemistry, pharmacopeial monograph compliance, and impurity profiling can utilize this intermediate to prepare fresh impurity standards on demand, ensuring accurate quantification of positional isomers in amikacin API [2].

Structure-Activity Relationship (SAR) Studies of Aminoglycoside Derivatives

Researchers investigating the impact of N-acylation patterns on aminoglycoside ribosomal binding affinity and antibacterial activity can employ BB-K 6 N-(Benzyloxy) Carbamate as a protected scaffold for systematic derivatization. The Cbz group provides a stable handle for subsequent selective deprotection and functionalization at other amino positions, enabling the synthesis of positional isomer libraries for SAR analysis [3]. This is particularly relevant for studies aimed at overcoming aminoglycoside-modifying enzyme (AME)-mediated resistance mechanisms or reducing ototoxicity and nephrotoxicity through targeted structural modifications.

Process Chemistry Development and Scale-Up Studies for Aminoglycoside Semi-Synthesis

Process development laboratories evaluating alternative amikacin synthetic routes can utilize BB-K 6 N-(Benzyloxy) Carbamate as a benchmark intermediate for comparing the Cbz protection strategy against silylation (HMDS) and metal complexation methods [4]. The intermediate enables systematic optimization of reaction parameters—including solvent selection, pH control (4.5-6.5), and temperature (0-60°C)—to improve acylation efficiency and reduce the formation of undesired isomers [5]. This application scenario is particularly valuable for organizations conducting cost-of-goods analysis and process robustness assessment prior to technology transfer to manufacturing.

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